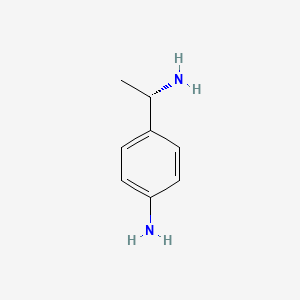

(S)-4-(1-Aminoethyl)aniline

説明

Structure

3D Structure

特性

IUPAC Name |

4-[(1S)-1-aminoethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,9-10H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSPOZXUDJUBEZ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701278502 | |

| Record name | (αS)-4-Amino-α-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701278502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65645-33-2 | |

| Record name | (αS)-4-Amino-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65645-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-4-Amino-α-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701278502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

(S)-4-(1-Aminoethyl)aniline: Structural Profiling, Asymmetric Synthesis, and Applications in Drug Discovery

Executive Summary

(S)-4-(1-Aminoethyl)aniline (also known as (S)-1-(4-aminophenyl)ethylamine) is a highly versatile chiral building block utilized extensively in medicinal chemistry and asymmetric synthesis. Featuring a stereogenic benzylic amine and a highly reactive anilinic primary amine, this bifunctional molecule serves as a critical precursor for the development of kinase inhibitors, receptor ligands, and advanced pharmaceutical intermediates.

This technical whitepaper provides an in-depth analysis of its structural stereochemistry, physicochemical properties, and field-proven methodologies for its enantioselective synthesis and resolution.

Structural and Stereochemical Profiling

The molecular architecture of (S)-4-(1-Aminoethyl)aniline consists of a benzene ring para-substituted with an amino group and a chiral 1-aminoethyl moiety. The stereocenter is located at the benzylic carbon, which possesses the (S)-configuration according to the Cahn-Ingold-Prelog (CIP) priority rules.

The bifunctional nature of the molecule allows for orthogonal reactivity:

-

Anilinic Amine: Highly nucleophilic but less basic (pKa ~4.6), ideal for cross-coupling reactions (e.g., Buchwald-Hartwig amination) or amide coupling with highly activated electrophiles.

-

Benzylic Amine: More basic (pKa ~9.5) and sterically hindered, making it suitable for reductive aminations or selective protection strategies (e.g., Boc/Cbz protection) prior to functionalizing the aniline ring.

Table 1: Physicochemical and Structural Properties

| Property | Value |

| IUPAC Name | 4-[(1S)-1-aminoethyl]aniline[1] |

| CAS Number (Free Base) | 65645-33-2[1] |

| CAS Number (Dihydrochloride) | 255060-76-5[2] |

| Molecular Formula | C8H12N2[1] |

| Molecular Weight | 136.19 g/mol [1] |

| Exact Mass | 136.100048 Da[1] |

| Topological Polar Surface Area | 52.0 Ų[1] |

| XLogP3 | 0.5[1] |

Asymmetric Synthesis via Ellman’s Sulfinamide Auxiliary

The most robust and predictable method for synthesizing enantiopure (S)-4-(1-Aminoethyl)aniline relies on the condensation of 4-aminoacetophenone with Ellman’s chiral auxiliary, (R)-tert-butanesulfinamide,[3].

Mechanistic Causality & Stereocontrol

The success of this protocol hinges on the highly diastereoselective reduction of the intermediate sulfinyl imine. When titanium(IV) ethoxide (Ti(OEt)₄) is used, it acts dually as a Lewis acid to activate the ketone and as a water scavenger to drive the equilibrium toward imine formation.

During the reduction phase with Sodium Borohydride (NaBH₄) at -48 °C, the sulfinyl oxygen coordinates with the sodium cation, forming a rigid six-membered transition state. The bulky tert-butyl group of the (R)-sulfinyl auxiliary sterically blocks the Si face of the imine. Consequently, the hydride attacks exclusively from the less hindered Re face, yielding the (R,S)-sulfinamide intermediate with >95% diastereomeric excess (de). Subsequent acidic cleavage removes the auxiliary, delivering the (S)-amine[3].

Asymmetric synthesis of (S)-4-(1-Aminoethyl)aniline via Ellman's sulfinamide auxiliary.

Step-by-Step Protocol: Ellman Synthesis Workflow

-

Imine Condensation: Dissolve 4-aminoacetophenone (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous THF under an inert argon atmosphere.

-

Activation: Add Ti(OEt)₄ (2.0 eq) dropwise at room temperature. Stir the reaction mixture for 12–18 hours until complete conversion is observed via LC-MS.

-

Quenching: Quench the reaction with brine, filter the resulting TiO₂ salts through a Celite pad, and concentrate the filtrate to isolate the sulfinyl imine.

-

Diastereoselective Reduction: Dissolve the crude imine in anhydrous THF and cool to -48 °C. Add NaBH₄ (3.0 eq) in portions. Stir for 4 hours, maintaining the temperature to ensure maximum stereocontrol.

-

Workup: Quench carefully with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and evaporate to yield the (R,S)-sulfinamide.

-

Auxiliary Cleavage: Treat the intermediate with 4M HCl in dioxane/methanol (1:1 v/v) at room temperature for 2 hours.

-

Isolation: Evaporate the solvent and recrystallize the residue from ethanol/diethyl ether to obtain (S)-4-(1-Aminoethyl)aniline dihydrochloride as a highly pure white solid.

Enzymatic Kinetic Resolution via Biocatalysis

For large-scale or green-chemistry applications, the kinetic resolution of racemic 1-(4-aminophenyl)ethylamine using Candida antarctica Lipase B (CAL-B) is a highly efficient alternative[4].

Mechanistic Causality & Enantioselectivity

CAL-B (commercially available as Novozym 435) is a serine hydrolase with a highly stereospecific active site. The binding pocket accommodates the methyl group of the (R)-enantiomer perfectly, allowing the catalytic triad to rapidly acylate the (R)-amine using an acyl donor (e.g., ethyl acetate). The (S)-enantiomer experiences severe steric clashes within the active site (a "mismatched" interaction), leaving it unreacted. This yields an enantiomeric ratio (E-value) often exceeding 100[4].

Kinetic resolution of racemic 1-(4-aminophenyl)ethylamine using CAL-B biocatalysis.

Step-by-Step Protocol: Enzymatic Resolution Workflow

-

Preparation: Dissolve racemic 1-(4-aminophenyl)ethylamine (1.0 eq) in a mixture of methyl tert-butyl ether (MTBE) and ethyl acetate (acting as both solvent and acyl donor).

-

Biocatalysis: Add immobilized CAL-B (Novozym 435, 10-20% w/w relative to the amine).

-

Incubation: Shake or stir the suspension at 30–40 °C for 24–48 hours. Monitor the enantiomeric excess (ee) of the remaining amine via chiral HPLC.

-

Filtration: Once the ee of the unreacted (S)-amine reaches >99%, filter the mixture to recover the immobilized enzyme (which can be washed and recycled).

-

Separation: Subject the filtrate to acid-base extraction. Extract the unreacted (S)-amine into an aqueous acidic phase (0.1 M HCl), leaving the neutral (R)-amide in the organic phase.

-

Recovery: Basify the aqueous phase with NaOH to pH > 10, extract with dichloromethane, and concentrate to yield the pure (S)-4-(1-Aminoethyl)aniline free base.

Analytical Verification System

To ensure the trustworthiness of the synthesized or resolved product, chiral purity must be validated using High-Performance Liquid Chromatography (HPLC).

Table 2: Chiral HPLC Analytical Parameters

| Parameter | Specification |

| Column | Chiralcel OD-H or AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

| Expected Elution | Baseline resolution of (R) and (S) enantiomers |

Applications in Drug Development

(S)-4-(1-Aminoethyl)aniline is a privileged scaffold in medicinal chemistry. Its dual-amine functionality allows for rapid diversification in library synthesis:

-

Kinase Inhibitors: The aniline nitrogen is frequently incorporated into hinge-binding motifs (e.g., pyrimidines or quinazolines) via SNAr reactions, while the chiral benzylic amine is directed toward solvent-exposed regions to modulate pharmacokinetics and solubility.

-

GPCR Ligands: The stereocenter dictates the precise spatial orientation of appended pharmacophores, which is critical for achieving high target affinity and subtype selectivity in neurodegenerative and anti-inflammatory drug targets.

References

-

PubChem : (S)-4-(1-Aminoethyl)aniline (CID 40637900). National Center for Biotechnology Information. URL:[Link]

-

CalpacLab : (S)-4-(1-Aminoethyl)aniline dihydrochloride (CAS 255060-76-5). URL:[Link]

-

SciSpace : Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines. URL:[Link]

-

The Journal of Organic Chemistry (ACS Publications) : Enzymatic Resolution of Bicyclic 1-Heteroarylamines Using Candida antarctica Lipase B. URL:[Link]

Sources

physicochemical properties of (S)-4-(1-Aminoethyl)aniline

Physicochemical Profiling and Analytical Methodologies for (S)-4-(1-Aminoethyl)aniline: A Technical Whitepaper

Executive Summary

(S)-4-(1-Aminoethyl)aniline (CAS: 65645-33-2), also referred to as S-(-)-α-Methyl-p-aminobenzylamine, is a high-value chiral intermediate utilized extensively in the synthesis of bioactive molecules, enzyme inhibitors, and targeted receptor ligands[1]. As a bifunctional compound featuring both an aromatic aniline and an aliphatic benzylic amine, it presents a unique physicochemical profile. This whitepaper provides an in-depth analysis of its molecular properties, acid-base dynamics, and validated experimental protocols for its characterization, designed specifically for drug development professionals.

Molecular & Structural Profiling

The chemical behavior of (S)-4-(1-Aminoethyl)aniline is dictated by its two distinct nitrogen centers. The benzylic amine is sp³-hybridized and insulated from the aromatic ring by a chiral carbon, allowing it to retain strong aliphatic basicity. Conversely, the aniline nitrogen's lone pair is delocalized into the aromatic π-system, significantly reducing its basicity and nucleophilicity. This intrinsic electronic differentiation is the foundation for chemoselective transformations.

Table 1: Physicochemical Properties of (S)-4-(1-Aminoethyl)aniline

| Property | Value | Source / Condition |

| Molecular Formula | C8H12N2 | Computed[1] |

| Molecular Weight | 136.19 g/mol | Computed[1] |

| CAS Number (Free Base) | 65645-33-2 | Standard[1] |

| CAS Number (Di-HCl Salt) | 255060-76-5 | Standard[2] |

| Topological Polar Surface Area (TPSA) | 52.0 Ų | Computed[1] |

| Partition Coefficient (XLogP3) | 0.5 | Computed[1] |

| pKa1 (Aniline) | ~4.6 | Predicted / Structural Analogy |

| pKa2 (Benzylic Amine) | ~9.6 | Predicted / Structural Analogy[3] |

Acid-Base Equilibria & Chemoselectivity

The ΔpKa of approximately 5.0 units between the two amino groups creates a wide thermodynamic window for orthogonal reactivity. At physiological pH (7.4), the molecule exists predominantly as a monocation: the benzylic amine is protonated, while the aniline remains neutral.

Figure 1: pH-dependent protonation states of (S)-4-(1-Aminoethyl)aniline.

This differential nucleophilicity is routinely exploited in orthogonal protection schemes. For instance, treating the free base with exactly 1.0 equivalent of Boc-anhydride at 0°C in dichloromethane results in the exclusive protection of the benzylic amine, leaving the aniline free for subsequent coupling reactions.

Figure 2: Chemoselective orthogonal protection workflow exploiting amine nucleophilicity differences.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not only be reproducible but self-validating. The following workflows incorporate built-in controls to ensure data integrity.

Protocol A: Determination of pKa via Potentiometric Titration

-

Causality: Potentiometry is selected over UV-Vis spectrophotometry because the aliphatic amine lacks a strong chromophoric shift upon protonation. The glass electrode directly measures thermodynamic proton activity.

-

Self-Validation: The system is validated using a Potassium Hydrogen Phthalate (KHP) standard to calibrate the titrant, and a solvent blank is run to subtract background buffering capacity.

Step-by-Step Methodology:

-

System Suitability (SST): Calibrate the pH electrode using NIST-traceable buffers (pH 4.00, 7.00, and 10.00). The slope must be between 95% and 105%.

-

Titrant Standardization: Titrate 0.1 M NaOH against primary standard KHP to determine the exact molarity.

-

Blank Titration: Titrate 50 mL of the background solvent (e.g., 0.15 M NaCl in degassed DI water) with 0.1 M NaOH to generate a blank curve.

-

Sample Preparation: Dissolve 50.0 mg of (S)-4-(1-Aminoethyl)aniline dihydrochloride[2] in 50 mL of the background solvent. The initial pH will be acidic (< 3.0) due to the dihydrochloride salt.

-

Titration Execution: Add 0.1 M NaOH in 0.05 mL increments under a nitrogen blanket (to prevent CO₂ absorption). Record pH after equilibrium is reached for each addition.

-

Data Analysis: Plot the first derivative of the titration curve (dpH/dV). The two inflection points correspond to the equivalence points. The pH at the half-equivalence points yields pKa1 and pKa2.

Protocol B: Enantiomeric Purity Profiling via Chiral HPLC

-

Causality: The chiral center at the benzylic position is susceptible to racemization under harsh basic conditions. A chiral stationary phase (CSP) utilizing a crown ether (e.g., Chiralpak CR(+)) is optimal because it forms transient, stereoselective inclusion complexes specifically with primary amines.

-

Self-Validation: A racemic standard must be injected prior to the sample to prove the column's resolving power.

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare an isocratic mobile phase of Perchloric acid (pH 1.5) in Water/Methanol (80:20 v/v). The low pH ensures the benzylic amine is fully protonated, which is required for crown ether complexation.

-

System Suitability (SST): Inject a racemic mixture of (±)-4-(1-Aminoethyl)aniline. Verify that the resolution (Rs) between the (R) and (S) enantiomers is ≥ 1.5. Ensure the tailing factor for both peaks is ≤ 1.2.

-

Sample Preparation: Dissolve the (S)-4-(1-Aminoethyl)aniline sample in the mobile phase to a concentration of 1.0 mg/mL.

-

Chromatographic Run: Inject 10 µL of the sample at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm.

-

Quantitation: Calculate the enantiomeric excess (ee) using the area percent method: %ee = [(Area S - Area R) / (Area S + Area R)] × 100.

Conclusion

The physicochemical duality of (S)-4-(1-Aminoethyl)aniline makes it a powerful, albeit nuanced, intermediate in drug discovery. By understanding its specific pKa dynamics and employing self-validating analytical protocols, researchers can confidently leverage its chemoselectivity for complex synthetic pathways.

Sources

(S)-4-(1-Aminoethyl)aniline CAS number 65645-33-2 details

An in-depth technical guide to (S)-4-(1-Aminoethyl)aniline (CAS: 65645-33-2), a pivotal chiral building block for advanced pharmaceutical development. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its properties, synthesis, applications, and handling protocols, grounded in established scientific principles.

Section 1: Strategic Importance in Medicinal Chemistry

(S)-4-(1-Aminoethyl)aniline is a chiral primary amine that serves as a high-value intermediate in organic synthesis. Its utility is most pronounced in the field of drug discovery, where the precise three-dimensional arrangement of atoms is critical for biological activity. As the pharmaceutical industry increasingly focuses on single-enantiomer drugs to improve efficacy and reduce side effects, the demand for optically pure building blocks like (S)-4-(1-Aminoethyl)aniline has grown significantly.[1]

This molecule offers two key functionalities: a nucleophilic aniline moiety and a stereodefined primary amine. This dual reactivity allows for its incorporation into complex molecular scaffolds, introducing a specific stereocenter that can be crucial for target binding. However, the presence of the aniline substructure also brings metabolic considerations. Anilines are known to be susceptible to oxidative metabolism in the liver, which can sometimes lead to toxic byproducts.[2][3] Therefore, while an invaluable tool, its use necessitates careful downstream evaluation of the final compound's pharmacokinetic and toxicological profile.[4][5][6]

Section 2: Physicochemical & Spectroscopic Profile

The fundamental properties of (S)-4-(1-Aminoethyl)aniline are summarized below. These data are essential for planning reactions, purification, and analytical characterization.

| Property | Value | Source |

| CAS Number | 65645-33-2 | PubChem[7] |

| Molecular Formula | C₈H₁₂N₂ | PubChem[7] |

| Molecular Weight | 136.19 g/mol | PubChem[7] |

| IUPAC Name | 4-[(1S)-1-aminoethyl]aniline | PubChem[7] |

| SMILES | CN | PubChem[7] |

| Appearance | Liquid (typical) | Sigma-Aldrich |

| Boiling Point | ~270 °C at 760 mmHg | Sigma-Aldrich |

| XLogP3 | 0.5 | PubChem[7] |

| Hydrogen Bond Donors | 2 | PubChem[7] |

| Hydrogen Bond Acceptors | 2 | PubChem[7] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically two doublets in the 6.5-7.5 ppm region), a quartet for the methine proton (CH), a doublet for the methyl protons (CH₃), and broad singlets for the amine protons (NH₂), which may exchange with D₂O.

-

¹³C NMR: The carbon NMR would display distinct signals for the aromatic carbons (four signals due to symmetry) and two aliphatic signals corresponding to the methine and methyl carbons.

-

IR Spectroscopy: The infrared spectrum will be characterized by N-H stretching bands for the two amine groups (typically in the 3200-3500 cm⁻¹ region), C-H stretches (aromatic and aliphatic), and C=C stretching bands for the aromatic ring.

Section 3: Synthesis and Enantiomeric Purity Control

The synthesis of enantiomerically pure (S)-4-(1-Aminoethyl)aniline is most commonly achieved through the resolution of a racemic mixture. This process leverages the formation of diastereomeric salts with a chiral resolving agent.

General Workflow for Chiral Resolution

The underlying principle of this method is the reaction of a racemic amine with a single enantiomer of a chiral acid. This creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[8][9]

Exemplary Experimental Protocol: Resolution with L-Tartaric Acid

This protocol describes a representative procedure. The choice of solvent and precise stoichiometry may require optimization.

-

Salt Formation: Dissolve racemic 4-(1-aminoethyl)aniline (1.0 eq) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve a sub-stoichiometric amount of L-tartaric acid (approx. 0.5 eq) in the same solvent, heating gently if necessary.

-

Causality: Using a half-equivalent of the resolving agent is often more efficient for achieving high enantiomeric purity in the crystallized salt.[8]

-

-

Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool gradually to room temperature, then potentially to 0-4 °C, to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

-

Liberation of the Amine: Suspend the isolated diastereomeric salt in water and add an aqueous base (e.g., 2M NaOH) until the pH is >10. This deprotonates the amine and dissolves the tartrate salt.

-

Extraction: Extract the liberated free amine into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-4-(1-Aminoethyl)aniline.

Quality Control: Determination of Enantiomeric Excess (ee)

Verifying the optical purity of the final product is a critical step.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. The sample is run on a column with a chiral stationary phase, which results in different retention times for the (S) and (R) enantiomers, allowing for their quantification.

-

NMR Spectroscopy with Chiral Derivatizing Agents: Reacting the amine with a chiral agent, such as Mosher's acid chloride ((R)-MTPA-Cl), converts the enantiomers into diastereomers.[10] The resulting diastereomers will exhibit distinct signals (e.g., for the methyl or methine protons) in the ¹H or ¹⁹F NMR spectrum, which can be integrated to determine the enantiomeric ratio.

Section 4: Applications in Drug Discovery

A Versatile Chiral Synthon

(S)-4-(1-Aminoethyl)aniline is primarily used as a building block to introduce a specific chiral center into a larger molecule.[11][] For example, the primary aliphatic amine can readily undergo reactions such as acylation to form amides, reductive amination to form secondary amines, or serve as a nucleophile in substitution reactions. The aniline nitrogen, being less nucleophilic, can be used for subsequent transformations like diazotization or metal-catalyzed cross-coupling reactions.

The Aniline Moiety: Metabolic & Safety Considerations

The aniline core is a common feature in many pharmaceuticals, including well-known drugs like acetaminophen.[13] However, it is also associated with a specific metabolic pathway that can lead to toxicity. The aniline ring can be oxidized by cytochrome P450 enzymes in the liver to form reactive intermediates (e.g., N-hydroxylanilines), which can lead to hepatotoxicity or idiosyncratic adverse drug reactions.[2][3]

For drug development professionals, this means that while (S)-4-(1-Aminoethyl)aniline is an effective building block, the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of any resulting drug candidate must be thoroughly investigated.[14] Strategies to mitigate this risk include designing molecules where the aniline ring is sterically hindered or electronically modified to disfavor oxidation.[6]

Section 5: Safety, Handling, and Storage

(S)-4-(1-Aminoethyl)aniline and related aniline compounds are hazardous materials and must be handled with appropriate precautions.[15] The primary hazards are acute toxicity and corrosivity.

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Avoid all personal contact. Use only in a well-ventilated area, preferably a chemical fume hood.[16][17] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[15] | Wear impervious gloves (e.g., nitrile), a lab coat, and splash-proof goggles/face shield.[16] |

| Carcinogenicity/Mutagenicity | Aniline and some derivatives are suspected of causing genetic defects or cancer.[17] | Handle as a potential carcinogen. Minimize exposure. |

Standard Handling Protocol

-

Engineering Controls: All manipulations should be performed within a certified chemical fume hood to prevent inhalation of vapors.[16] An eyewash station and safety shower must be immediately accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear a full-length lab coat and appropriate chemical-resistant gloves. Change gloves immediately if contaminated.

-

Respiratory Protection: Not typically required if handled within a fume hood. If there is a risk of exposure outside of a hood, use a respirator with an appropriate organic vapor/ammonia cartridge.[15]

-

-

Handling: Avoid contact with skin, eyes, and clothing. Prevent exposure to air and moisture, as anilines can darken upon oxidation.[17] Keep away from incompatible materials such as strong oxidizing agents and acids.[15]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[11] Keep in a cool, dry, and well-ventilated area, away from light and incompatible substances.[15] Store locked up.[15]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.[15]

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[15]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[15]

-

Eye Contact: Immediately rinse with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 40637900, (S)-4-(1-Aminoethyl)aniline. PubChem. [Link]

-

Hoffman Fine Chemicals. (n.d.). (S)-4-(1-Aminoethyl)-N-(4-nitrophenyl)aniline. Hoffman Fine Chemicals. [Link]

-

University of California, Los Angeles. (n.d.). Standard Operating Procedure for Aniline. UCLA Chemistry. [Link]

- Google Patents. (2017). EP3162793A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.

- Google Patents. (2016). WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.

-

Hogan, K. (2018). New drug 'building block' won't damage your liver. Futurity. [Link]

-

Walczak, M. A., & Wrona-Piotrowicz, A. (2021). Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. Molecules, 26(14), 4275. MDPI. [Link]

-

Olby, N. J., et al. (2009). Pharmacokinetics of 4-aminopyridine derivatives in dogs. Journal of veterinary pharmacology and therapeutics, 32(5), 496–501. PubMed. [Link]

-

Wikipedia. (2024). Chiral resolution. Wikipedia. [Link]

-

Käfferlein, H. U., et al. (2016). Human metabolism and excretion kinetics of aniline after a single oral dose. Archives of toxicology, 90(6), 1327–1336. PubMed. [Link]

-

Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Organic Chemistry Portal. [Link]

-

ResearchGate. (2025). Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. Request PDF. [Link]

-

Pharmaceutical Technology. (2014). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

-

ChemAnalyst. (2025). The Role of Aniline in Diverse Industries How Companies Leverage Its Benefits. ChemAnalyst. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-[(4-Aminophenyl)sulfanyl]aniline. PMC. [Link]

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset Group. [Link]

-

National Institute of Standards and Technology. (n.d.). Aniline. NIST WebBook. [Link]

-

MDPI. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules. [Link]

-

Rutgers School of Graduate Studies. (2019). Introduction to Pharmacokinetics and Pharmacodynamics. Rutgers School of Graduate Studies. [Link]

-

Moffitt Cancer Center. (n.d.). Cancer Pharmacokinetics and Pharmacodynamics. Moffitt Cancer Center. [Link]

Sources

- 1. Chiral Building Blocks Selection - Enamine [enamine.net]

- 2. news.umich.edu [news.umich.edu]

- 3. New drug 'building block' won't damage your liver - Futurity [futurity.org]

- 4. Human metabolism and excretion kinetics of aniline after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cresset-group.com [cresset-group.com]

- 7. (S)-4-(1-Aminoethyl)aniline | C8H12N2 | CID 40637900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. pharmtech.com [pharmtech.com]

- 10. mdpi.com [mdpi.com]

- 11. 65645-33-2|(S)-4-(1-Aminoethyl)aniline|BLD Pharm [bldpharm.com]

- 13. coherentmarketinsights.com [coherentmarketinsights.com]

- 14. Introduction to Pharmacokinetics and Pharmacodynamics | Rutgers School of Graduate Studies [grad.rutgers.edu]

- 15. fishersci.com [fishersci.com]

- 16. ipo.rutgers.edu [ipo.rutgers.edu]

- 17. archpdfs.lps.org [archpdfs.lps.org]

Spectroscopic Elucidation and Analytical Validation of (S)-4-(1-Aminoethyl)aniline: A Comprehensive Guide

Prepared for: Researchers, Analytical Scientists, and Drug Development Professionals Subject: Advanced Spectroscopic Characterization (NMR, FT-IR, HRMS)

Executive Summary & Structural Rationale

(S)-4-(1-Aminoethyl)aniline—frequently supplied as its dihydrochloride salt 1[1] or free base —is a highly versatile chiral bifunctional building block. It features two distinct primary amine groups: an electron-rich aromatic aniline and an aliphatic chiral amine.

As a Senior Application Scientist, I emphasize that differentiating these two nitrogen environments is not merely an academic exercise; it is a critical quality attribute (CQA) in pharmaceutical synthesis. The following whitepaper deconstructs the spectroscopic data (NMR, IR, MS) of the free base form, explaining the causality behind the spectral phenomena to ensure robust structural and stereochemical confirmation.

Analytical Workflow Architecture

To establish a highly trustworthy, self-validating analytical profile, we employ an orthogonal multi-modal approach. No single technique is relied upon in isolation; instead, the data from NMR, FT-IR, and HRMS are cross-validated.

Figure 1: Orthogonal multi-modal spectroscopic workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Causality in NMR

We utilize DMSO-d6 rather than CDCl3 for this analysis. DMSO-d6 disrupts intermolecular hydrogen bonding, ensuring that the exchangeable amine protons (-NH2) appear as distinct, sharp signals rather than broad, indistinguishable humps.

The ¹H NMR spectrum provides a textbook example of spin-spin coupling and electronic shielding, governed by the principles outlined in 2[2]. The chiral center (C1') bears a single methine proton. Following the n+1 rule, this proton couples with the three adjacent methyl protons, splitting into a precise quartet at 3.90 ppm.

Furthermore, the aromatic region displays a classic AA'BB' spin system. The aniline -NH2 group is a strong resonance electron donor, significantly shielding the ortho protons (6.50 ppm). The aliphatic amine, lacking resonance overlap with the ring, exerts only a mild inductive effect, leaving its ortho protons relatively deshielded (7.05 ppm) 3[3].

Quantitative Data Summary

Table 1: ¹H and ¹³C NMR Spectral Assignments (DMSO-d6, 400/100 MHz)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Structural Logic |

| ¹H | 1.25 | Doublet (d, J=6.5 Hz) | 3H | -CH₃ | Coupled to the adjacent methine proton. |

| ¹H | 3.90 | Quartet (q, J=6.5 Hz) | 1H | -CH(NH₂)- | Split by the three methyl protons (n+1 rule). |

| ¹H | 4.85 | Broad singlet (br s) | 2H | Ar-NH₂ | Aromatic amine; exchangeable in D₂O. |

| ¹H | 6.50 | Doublet (d, J=8.2 Hz) | 2H | Ar-H (ortho to NH₂) | Shielded by strong resonance of the aniline nitrogen. |

| ¹H | 7.05 | Doublet (d, J=8.2 Hz) | 2H | Ar-H (meta to NH₂) | AA'BB' system characteristic of para-substitution. |

| ¹³C | 25.4 | Singlet | - | -CH₃ | Shielded aliphatic methyl carbon. |

| ¹³C | 50.2 | Singlet | - | -CH(NH₂)- | Deshielded by the electronegative aliphatic nitrogen. |

| ¹³C | 114.5 | Singlet | - | Ar-C (ortho to NH₂) | Highly shielded aromatic carbon via resonance. |

| ¹³C | 147.3 | Singlet | - | Ar-C (ipso to NH₂) | Quaternary carbon, strongly deshielded by direct N attachment. |

Protocol A: Self-Validating High-Resolution NMR Acquisition

-

System Suitability (Self-Validation): Run a standard sample of 1% TMS in DMSO-d6 prior to acquisition. Verify that the TMS line width at half-height is < 1.0 Hz to validate shim quality. The residual DMSO pentet at 2.50 ppm acts as the internal self-calibrating reference.

-

Sample Preparation: Weigh exactly 15 mg of (S)-4-(1-Aminoethyl)aniline free base. Dissolve completely in 0.6 mL of 100% isotopically pure DMSO-d6.

-

Acquisition: Transfer to a 5 mm precision NMR tube. Acquire ¹H NMR at 400 MHz (16 scans, 1.5 s relaxation delay) and ¹³C NMR at 100 MHz (1024 scans, complete proton decoupling).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Mechanistic Causality in IR

IR spectroscopy provides rapid confirmation of the functional groups and the substitution pattern of the benzene ring. Because the molecule contains two primary amines, the N-H stretching region (3400–3200 cm⁻¹) is complex, showing overlapping asymmetric and symmetric stretches. A highly diagnostic feature is the strong out-of-plane C-H bending vibration at 825 cm⁻¹, which is the definitive hallmark of a para-disubstituted benzene ring[2][3].

Table 2: Key FT-IR Vibrational Frequencies (ATR Mode)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality / Structural Logic |

| 3420, 3350 | Medium, split | N-H stretch (asym/sym) | Diagnostic for primary amines (-NH₂). |

| 2960, 2870 | Weak | C-H stretch (aliphatic) | sp³ hybridized C-H bonds of the ethyl group. |

| 1615, 1515 | Strong | C=C stretch (aromatic) | Skeletal vibrations of the benzene ring. |

| 1260 | Medium | C-N stretch (aromatic) | Higher frequency due to partial double bond character. |

| 825 | Strong | C-H out-of-plane bend | Definitive proof of para-disubstituted geometry. |

Protocol B: Self-Validating FT-IR (ATR) Analysis

-

System Suitability (Self-Validation): Perform a background scan immediately before sample loading. A flat baseline above 3800 cm⁻¹ validates crystal cleanliness and atmospheric compensation (successful H₂O/CO₂ removal).

-

Sample Loading: Place 2 mg of the solid sample directly onto the Diamond ATR crystal.

-

Acquisition: Apply optimal pressure using the anvil. Acquire spectra from 4000 to 400 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS) and Fragmentation Mechanics

Mechanistic Causality in MS

For basic amines, Electrospray Ionization (ESI) in positive ion mode is the gold standard. It acts as a "soft" ionization technique, preserving the intact protonated molecular ion [M+H]⁺ at m/z 137.107[2].

The fragmentation cascade (MS/MS) is dictated by carbocation stability. The dominant pathway is the neutral loss of ammonia (17 Da) from the aliphatic amine. This occurs readily because the resulting carbocation (m/z 120.081) is highly resonance-stabilized by the adjacent aromatic ring (a benzylic cation). An alternative, yet minor, pathway is the alpha-cleavage of the methyl group, yielding a stable iminium ion at m/z 122.084[3].

Figure 2: ESI-MS/MS positive ion fragmentation pathways dictated by carbocation stability.

Table 3: ESI-MS/MS Fragmentation Data

| m/z | Ion Type | Relative Abundance | Assignment | Causality / Structural Logic |

| 137.107 | [M+H]⁺ | 100% (Base Peak) | Protonated molecule | Intact molecule via soft ESI ionization. |

| 122.084 | [M+H - CH₃]⁺ | 25% | Iminium ion | Alpha-cleavage driven by the nitrogen lone pair. |

| 120.081 | [M+H - NH₃]⁺ | 60% | Benzylic cation | Loss of aliphatic amine, stabilized by the aromatic ring. |

| 94.065 | [M+H - NH₃ - C₂H₂]⁺ | 15% | Aniline radical cation | Subsequent ring contraction/cleavage from the benzylic ion. |

Protocol C: Self-Validating LC-ESI-MS/MS Workflow

-

System Suitability (Self-Validation): Infuse a standardized tuning mix (e.g., Agilent ESI-L) to verify mass accuracy (< 5 ppm error) and detector response prior to sample injection.

-

Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of LC-MS grade Methanol and Water, modified with 0.1% Formic Acid to promote protonation.

-

Acquisition: Inject 2 µL into the ESI-ToF mass spectrometer. Operate in positive ion mode with a capillary voltage of 3.0 kV and a desolvation temperature of 300°C. Apply collision energy (CE) of 15-25 eV for MS/MS fragmentation.

References

- Calpaclab. "(S)-4-(1-Aminoethyl)aniline dihydrochloride, min 95%, 100 mg".

- Sigma-Aldrich. "(S)-4-(1-AMINOETHYL)BENZENAMINE-2HCL | 255060-76-5".

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition". Wiley.

- Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds". Springer.

Sources

The Cornerstone of Chirality: A Technical Guide to the Discovery and Resolution of 1-Phenylethylamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral 1-phenylethylamine stands as a seminal molecule in the field of stereochemistry, serving as a fundamental tool for the separation of enantiomers and as a versatile chiral auxiliary in asymmetric synthesis. This in-depth technical guide provides a comprehensive overview of the discovery, background, and resolution of 1-phenylethylamines. We will explore the historical context of its resolution, the principles of diastereomeric salt formation, a detailed experimental protocol for its separation using tartaric acid, and the modern analytical techniques used to assess enantiomeric purity. This guide is intended to provide researchers and professionals in drug development and chemical synthesis with the foundational knowledge and practical insights necessary to effectively utilize this critical chiral building block.

Introduction: The Significance of Chiral Amines

Chirality is a fundamental property of molecules that has profound implications in pharmacology and materials science. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different biological activities. Consequently, the ability to isolate or synthesize a single enantiomer of a chiral compound is of paramount importance. Chiral amines, in particular, are a critical class of compounds that are frequently incorporated into pharmaceuticals and agrochemicals. 1-Phenylethylamine, with its stereocenter at the benzylic position, is one of the most widely used and historically significant chiral amines. Its accessibility in both (R) and (S) forms has made it an indispensable tool for chemists.[1][2]

The primary applications of chiral 1-phenylethylamine include:

-

Chiral Resolving Agent: Used to separate racemic mixtures of acidic compounds through the formation of diastereomeric salts.[3][4]

-

Chiral Auxiliary: Temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction, enabling asymmetric synthesis.[1][5]

-

Chiral Ligand and Organocatalyst: Incorporated into metal catalysts or used directly as an organocatalyst to facilitate enantioselective transformations.[1][5]

Historical Perspective: The Dawn of Chiral Resolution

The concept of separating enantiomers, or "resolution," dates back to the pioneering work of Louis Pasteur in 1848 with tartaric acid crystals.[6] However, the first successful resolution of a synthetic racemic amine, 1-phenylethylamine, was a landmark achievement that demonstrated the practical application of these principles to a broader range of compounds. This was accomplished by William Pope and Stephen Peachey in 1899, who utilized d-camphorsulfonic acid and d-bromocamphorsulfonic acid as resolving agents. Their work laid the foundation for the widespread use of diastereomeric salt formation as a reliable method for obtaining enantiomerically pure amines.

The Principle of Diastereomeric Salt Resolution

The classical and most common method for resolving racemic 1-phenylethylamine is through the formation of diastereomeric salts with a chiral acid.[7] The underlying principle is that while enantiomers have identical physical properties, diastereomers do not.

The process can be broken down into three key steps:

-

Salt Formation: The racemic amine ((R/S)-1-phenylethylamine) is reacted with a single enantiomer of a chiral acid, such as (2R,3R)-(+)-tartaric acid. This acid-base reaction forms a mixture of two diastereomeric salts: ((R)-1-phenylethylammonium)-(+)-tartrate and ((S)-1-phenylethylammonium)-(+)-tartrate.

-

Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble in a given solvent (commonly methanol) and will preferentially crystallize out of the solution.[1][8]

-

Liberation of the Enantiomer: The crystallized diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to deprotonate the ammonium ion and liberate the free amine, now in an enantiomerically enriched form. A similar workup of the mother liquor can yield the other enantiomer.[1][8]

Experimental Protocol: Resolution of (±)-1-Phenylethylamine with (+)-Tartaric Acid

This protocol is adapted from the well-established procedure found in Organic Syntheses, a trusted source for reliable and reproducible synthetic methods.[3][9]

Materials:

-

(±)-1-Phenylethylamine

-

(2R,3R)-(+)-Tartaric acid

-

Methanol

-

50% Sodium hydroxide solution

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Water

Procedure:

Part A: Formation and Isolation of the (-)-Amine (+)-Hydrogen Tartrate Salt

-

In a 1-liter Erlenmeyer flask, dissolve 31.25 g (0.208 mole) of (+)-tartaric acid in 450 mL of methanol, heating the mixture to boiling.[3]

-

To the hot solution, cautiously add 25.0 g (0.206 mole) of racemic α-phenylethylamine.[3] Be mindful of potential foaming.[3]

-

Allow the resulting solution to cool to room temperature and let it stand for approximately 24 hours to allow for slow crystallization.[3] The (-)-amine (+)-hydrogen tartrate salt will separate as white prismatic crystals.[3]

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.[3]

-

Recrystallization: To enhance the purity of the diastereomeric salt, pulverize the crude crystals and redissolve them in boiling methanol (approximately 450-500 mL). Concentrate the hot solution to about 350 mL and allow it to cool and stand for another 24 hours to obtain the pure (-)-amine (+)-hydrogen tartrate salt.[3]

Part B: Liberation of (S)-(-)-α-Phenylethylamine

-

Combine the purified crops of the (-)-amine (+)-hydrogen tartrate salt and treat them with approximately 160 mL of water and 25 mL of 50% aqueous sodium hydroxide solution to ensure the solution is basic.[3]

-

Transfer the aqueous solution to a separatory funnel and extract the liberated amine with two portions of diethyl ether (30 mL each).[1]

-

Combine the ether extracts and dry them over anhydrous sodium sulfate.[1]

-

Decant the dried ether solution into a round-bottomed flask and remove the solvent using a rotary evaporator to yield the (S)-(-)-α-phenylethylamine.[1][3]

Part C: Isolation of (R)-(+)-α-Phenylethylamine from the Mother Liquor

The mother liquor from the initial crystallization contains the more soluble diastereomeric salt, which is enriched in the (+)-amine. The (R)-(+)-α-phenylethylamine can be recovered by concentrating the mother liquor and treating the residue with a sodium hydroxide solution, followed by extraction, as described in Part B.[3]

Mechanism of Chiral Recognition

The efficiency of the resolution process hinges on the differences in the crystal lattice energies of the two diastereomeric salts. X-ray crystallography studies have provided valuable insights into the supramolecular structures of 1-phenylethylammonium tartrates.[8][10][11]

The key interactions that govern the differential solubility include:

-

Hydrogen Bonding: A complex network of hydrogen bonds exists between the ammonium group of the phenylethylamine, the carboxylate and hydroxyl groups of the tartrate, and in some cases, the solvent molecules.[6][8] The specific geometry and strength of these hydrogen bonds differ between the two diastereomers.

-

Ionic Interactions: The electrostatic attraction between the positively charged ammonium ion and the negatively charged carboxylate groups is a primary force in the crystal lattice.

-

Steric Effects and Crystal Packing: The three-dimensional arrangement of the molecules in the crystal lattice is influenced by steric interactions. The different spatial arrangements of the substituents on the chiral centers of the amine and the acid lead to more or less efficient packing in the solid state, which in turn affects the solubility.[12]

In the resolution with (+)-tartaric acid in methanol, the ((S)-1-phenylethylammonium)-(+)-tartrate salt forms a more stable and less soluble crystal lattice, leading to its preferential crystallization.[13]

Analysis of Enantiomeric Purity

Once the enantiomers have been separated, it is crucial to determine their enantiomeric purity. The two most common methods for this are polarimetry and chiral high-performance liquid chromatography (HPLC).

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral substance. The specific rotation, [α], is a characteristic physical property of a chiral molecule.

Procedure Outline:

-

Prepare a solution of the resolved 1-phenylethylamine of a known concentration in a suitable solvent (e.g., methanol).

-

Calibrate the polarimeter with a blank solvent.

-

Measure the observed rotation of the sample solution in the polarimeter.

-

Calculate the specific rotation using the formula: [α] = α / (l * c) where:

-

α is the observed rotation

-

l is the path length of the polarimeter cell in decimeters

-

c is the concentration of the sample in g/mL

-

-

The enantiomeric excess (% ee) can then be calculated by comparing the measured specific rotation to the literature value for the pure enantiomer: % ee = ([α]observed / [α]literature) * 100

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique that separates enantiomers by passing them through a column containing a chiral stationary phase (CSP).[1][14] The two enantiomers interact differently with the CSP, leading to different retention times.

Typical Chiral HPLC Method:

-

Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is often effective for separating chiral amines.[14][15]

-

Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol such as 2-propanol is commonly used. A small amount of a basic additive, like diethylamine, is often included to improve peak shape and resolution.[14]

-

Detection: UV detection is typically used, as the phenyl group in 1-phenylethylamine absorbs UV light.[14]

The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the chromatogram.

Data Presentation

Table 1: Physical Properties of 1-Phenylethylamine Enantiomers

| Property | (R)-(+)-1-Phenylethylamine | (S)-(-)-1-Phenylethylamine | Racemic (±)-1-Phenylethylamine |

| CAS Number | 3886-69-9[16] | 2627-86-3[17] | 618-36-0 |

| Molecular Formula | C₈H₁₁N[16] | C₈H₁₁N[17] | C₈H₁₁N |

| Molecular Weight | 121.18 g/mol [16][18] | 121.18 g/mol [17] | 121.18 g/mol [19] |

| Boiling Point | 187 °C[16] | 187-189 °C | 188.5 °C[19] |

| Melting Point | -10 °C[16] | -65 °C | -65 °C[19] |

| Density | ~0.952 g/mL at 20 °C[2] | ~0.94 g/mL | 0.9535 g/mL at 20 °C[19] |

| Specific Rotation [α]D | +38.0 to +41.0° (neat)[16] | -39.4° (neat)[3] | 0° |

| Refractive Index (n20D) | ~1.526[2] | ~1.524 | ~1.527 |

Visualizations

Caption: Experimental workflow for the chiral resolution of 1-phenylethylamine.

Caption: Logical relationship in diastereomeric salt formation.

Conclusion

The discovery and resolution of 1-phenylethylamine represent a cornerstone in the practical application of stereochemistry. The principles of diastereomeric salt formation, refined over more than a century, remain a robust and widely used method for obtaining enantiomerically pure compounds. For researchers and professionals in drug development and asymmetric synthesis, a thorough understanding of the historical context, the underlying mechanisms of chiral recognition, and the practical aspects of resolution and analysis of 1-phenylethylamines is essential. This guide provides a solid foundation for leveraging this invaluable chiral building block in the pursuit of new and improved chiral molecules.

References

-

Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

-

Ault, A. (1965). (S)-(-)-α-Phenylethylamine. Organic Syntheses, 45, 86. [Link]

-

1-Phenylethylamine. (n.d.). In Wikipedia. Retrieved March 29, 2024, from [Link]

- Kouklovsky, C., & Wenzel, T. J. (2012). 1-Phenylethylamine. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.

-

Ferguson, G., Glidewell, C., & Low, J. N. (2005). Supramolecular structures of 1-phenylethylammonium tartrates. Acta Crystallographica Section B: Structural Science, 61(Pt 1), 71–79. [Link]

- Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.

- Pálovics, E., & Faigl, F. (2006). Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. Tetrahedron: Asymmetry, 17(5), 887-892.

- Glidewell, C., Low, J. N., & Ferguson, G. (2004). Supramolecular structures of 1-phenylethylammonium tartrates. Acta Crystallographica Section B: Structural Science, 61(1), 71-79.

-

Chiral resolution. (n.d.). In Wikipedia. Retrieved March 29, 2024, from [Link]

- Aube, J. (1987). Resolution of D,L-alpha-phenylethylamine: An introductory organic chemistry experiment.

- Theilacker, W., & Winkler, H. (1954). Die Konfiguration des (+)- und (—)-α-Phenyl-äthylamins. Chemische Berichte, 87(5), 690-692.

- Zhang, X., & Bradshaw, J. S. (2001). Enantiomeric Recognition of Amine Compounds by Chiral Macrocyclic Receptors. Chemical Reviews, 101(7), 1947–1980.

- Ingersoll, A. W. (1937). d- and l-α-Phenylethylamine. Organic Syntheses, 17, 80.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7408, 1-Phenethylamine. Retrieved March 29, 2024, from [Link].

- Ghosh, S., & Bharadwaj, P. K. (2014). Chiral Recognition and Partial Resolution of 1-Phenylethylamine through Noncovalent Interactions Using Binuclear Ni(II) Complex as Host. Crystal Growth & Design, 14(8), 4058–4064.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75818, 1-Phenethylamine, (-)-. Retrieved March 29, 2024, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 643189, 1-Phenethylamine, (+)-. Retrieved March 29, 2024, from [Link].

- Blank, N. F., & Williams, B. S. (2014).

-

Chegg. (2014, October 22). In this experiment (S)-(-)-l-phenylethylamine will be isolated. Racemic (1). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75818, 1-Phenethylamine, (-)-. Retrieved March 29, 2024, from [Link].

- CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography. (2016).

-

University of Liverpool. (n.d.). Stereochemistry - Stereoelectronics. Retrieved from [Link]

-

Chiralpedia. (2025, March 31). P1. The Origins of Chirality: From Light to Life. Retrieved from [Link]

Sources

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. (R)-(+)-1-Phenylethylamine | 3886-69-9 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. online.ucpress.edu [online.ucpress.edu]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. stereoelectronics.org [stereoelectronics.org]

- 8. Supramolecular structures of 1-phenylethylammonium tartrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. journals.iucr.org [journals.iucr.org]

- 11. journals.iucr.org [journals.iucr.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. (R)-(+)-1-Phenylethylamine for the resolution of racemates for synthesis 3886-69-9 [sigmaaldrich.com]

- 17. 1-Phenethylamine, (-)- | C8H11N | CID 75818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 1-Phenethylamine, (+)- | C8H11N | CID 643189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 1-Phenethylamine | C8H11N | CID 7408 - PubChem [pubchem.ncbi.nlm.nih.gov]

Enantioselective synthesis routes for chiral primary amines

An In-Depth Technical Guide to the Enantioselective Synthesis of Chiral Primary Amines

Authored by: A Senior Application Scientist

Introduction: The Indispensable Role of Chiral Primary Amines

Chiral primary amines are not merely organic molecules; they are foundational pillars in modern chemistry. Their prevalence as key structural motifs in pharmaceuticals, agrochemicals, and natural products underscores their significance.[1][2][3] Approximately 40-45% of all small-molecule drugs contain a chiral amine fragment, highlighting the critical need for efficient and selective synthetic methods.[1] These compounds also serve as indispensable chiral ligands and organocatalysts in the broader field of asymmetric synthesis.[2]

However, the direct and stereocontrolled synthesis of α-chiral primary amines presents considerable challenges. Most traditional chemocatalytic methods rely on multi-step sequences involving N-substituted substrates, which are often not atom-economical or cost-effective.[2] The primary challenges in direct approaches, such as the reductive amination of ketones with ammonia, include the reversible formation of unstable NH-imine intermediates and the strong coordination of nitrogen-containing reagents to metal catalysts, which can inhibit activity.[4]

This guide provides a comprehensive overview of the core, field-proven strategies for the enantioselective synthesis of chiral primary amines. We will delve into the mechanistic underpinnings, practical applications, and recent advancements in transition-metal catalysis, organocatalysis, and biocatalysis, offering researchers and drug development professionals a robust framework for navigating this critical area of synthetic chemistry.

Transition-Metal Catalyzed Asymmetric Hydrogenation and Reductive Amination

One of the most powerful and direct strategies for synthesizing chiral amines is the asymmetric hydrogenation of prochiral imines or the asymmetric reductive amination (ARA) of ketones.[5][6] This approach involves the reduction of a C=N double bond using a chiral transition-metal catalyst, which orchestrates the delivery of hydrogen to one face of the substrate, thereby establishing the stereocenter.[7][8]

Causality Behind Catalyst Selection: Iridium, Ruthenium, and Iron Systems

The choice of metal and ligand is paramount for achieving high enantioselectivity and turnover numbers. The catalyst's electronic and steric properties create a specific chiral pocket that differentiates between the enantiotopic faces of the imine substrate.

-

Iridium (Ir) Catalysts: Iridium complexes, particularly those featuring chiral phosphorus-based ligands like phosphino-oxazolines, P-stereogenic phosphines, and spiro phosphine-amine-phosphine ligands, have proven exceptionally effective for the asymmetric hydrogenation of a wide variety of imines.[3][5] These catalysts are renowned for their high activity and selectivity, even with challenging substrates like sterically hindered N-aryl imines and dialkyl imines, which are difficult to differentiate due to the similarity of the alkyl substituents.[3][5][9]

-

Ruthenium (Ru) Catalysts: Ruthenium-based catalysts, often employing BINAP-type ligands, are workhorses for the direct asymmetric reductive amination of ketones.[4][8] In these one-pot reactions, a ketone reacts with an ammonia source (like ammonium salts) to form an imine in situ, which is then immediately hydrogenated.[4][10] This strategy is highly efficient as it bypasses the need to isolate often unstable imine intermediates.

-

Iron (Fe) Catalysts: Driven by the need for more sustainable and economical processes, iron-catalyzed systems have emerged as a promising alternative to precious metal catalysts. These reactions often proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[1][11] The iron catalyst temporarily "borrows" hydrogen from an alcohol to oxidize it to a ketone, which then forms an imine with an amine. The catalyst then returns the hydrogen to the imine, reducing it to the chiral amine product and regenerating the catalyst.[1][12] These systems frequently utilize a dual-catalyst approach, combining an achiral iron complex with a chiral co-catalyst, such as a chiral phosphoric acid, to control enantioselectivity.[1]

Visualizing the Catalytic Cycle

The mechanism for transition-metal-catalyzed asymmetric hydrogenation typically involves the coordination of the imine to the chiral metal hydride complex, followed by migratory insertion of the C=N bond into the metal-hydride bond and subsequent release of the chiral amine product.

Caption: Generalized catalytic cycle for asymmetric hydrogenation of an imine.

Quantitative Data Summary

| Catalyst System | Substrate Type | Yield (%) | ee (%) | Reference |

| Ir / f-binaphane | Sterically hindered N-aryl imines | Good to Excellent | >90 | [3][5] |

| Ir / Spiro PAP | Dialkyl imines | High | >95 | [9] |

| Ru(OAc)₂ / (S)-binap | β-Keto esters / Amides | >95 | 94 to >99 | [4] |

| Fe / Chiral Phosphoric Acid | Secondary Alcohols + Anilines | up to 99 | up to 99 | [1] |

Experimental Protocol: Ir-Catalyzed Asymmetric Hydrogenation of an N-Aryl Imine

-

Catalyst Preparation: In a glovebox, an iridium precursor (e.g., [Ir(COD)Cl]₂) (0.005 mmol) and a chiral ligand (e.g., f-binaphane) (0.011 mmol) are dissolved in a degassed solvent like dichloromethane (DCM) (2 mL) and stirred for 30 minutes at room temperature.

-

Reaction Setup: The N-aryl imine substrate (1.0 mmol) is added to a high-pressure autoclave. The pre-formed catalyst solution is then transferred to the autoclave via syringe.

-

Hydrogenation: The autoclave is sealed, purged several times with H₂ gas, and then pressurized to the desired pressure (e.g., 50 atm H₂).

-

Reaction Conditions: The reaction mixture is stirred vigorously at a specified temperature (e.g., 40 °C) for a set time (e.g., 12-24 hours).

-

Work-up and Analysis: After cooling and carefully venting the H₂ gas, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel. The enantiomeric excess (ee) of the resulting chiral amine is determined by chiral High-Performance Liquid Chromatography (HPLC).

Asymmetric Hydroamination: The Atom-Economical Approach

Asymmetric hydroamination, the direct addition of an N-H bond across a carbon-carbon double or triple bond, represents a highly atom-economical route to chiral amines, as it forms a C-N and a C-H bond in a single step with no byproducts.[13][14]

Causality Behind Mechanistic Pathways

The challenge in hydroamination lies in overcoming the high activation barrier for the direct addition of an amine to an unactivated alkene. Catalysis is essential to facilitate this transformation.

-

Transition-Metal Catalysis: Early transition metals like zirconium, when complexed with chiral ligands, can catalyze the intramolecular hydroamination of aminoalkenes to form chiral N-heterocycles with high enantioselectivity.[15] More recently, copper-hydride (CuH) catalysis has emerged as a powerful tool for the hydroamination of activated alkenes, such as α,β-unsaturated esters and nitriles, providing access to valuable β-amino acid derivatives.[14]

-

Photoenzymatic Catalysis: A groundbreaking strategy combines photochemistry with enzymatic catalysis. In this approach, a flavin-dependent "ene-reductase" enzyme acts as a photocatalyst.[13][16] Upon irradiation with light, the enzyme generates a highly reactive aminium radical cation from a hydroxylamine precursor. The enzyme's chiral active site then controls the subsequent hydrogen atom transfer step, leading to the formation of the chiral amine with high enantioselectivity.[16][17] This method addresses the long-standing challenge of controlling the reactivity of nitrogen-centered radicals in asymmetric synthesis.[13][17]

Visualizing the Workflow

Caption: Conceptual workflow for photoenzymatic hydroamination.

Biocatalysis: Nature's Approach to Chiral Amine Synthesis

Biocatalysis leverages the exquisite selectivity of enzymes to perform asymmetric transformations under mild, environmentally benign conditions.[18][19] This approach avoids the use of hazardous reagents and often simplifies purification processes.

Causality Behind Enzyme Selection

Different classes of enzymes have evolved to catalyze C-N bond formation through distinct mechanisms, making them suitable for different synthetic strategies.

-

Imine Reductases (IREDs) and Reductive Aminases (RedAms): IREDs are NAD(P)H-dependent enzymes that catalyze the asymmetric reduction of pre-formed imines to chiral amines.[19][20] RedAms go a step further, capable of catalyzing a one-pot reductive amination of a ketone with an amine donor.[18] A significant recent advance is the discovery of fungal RedAms that can efficiently use ammonia as the amine source, providing a direct route to primary amines.[18]

-

Transaminases (TAs): Also known as aminotransferases, these pyridoxal 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amino donor (e.g., isopropylamine) to a prochiral ketone acceptor.[21] TAs are widely used in industry for the synthesis of pharmaceutical intermediates, such as the key chiral amine in the anti-diabetic drug Sitagliptin.[22] They are also central to powerful enzymatic cascades that can convert simple starting materials into complex chiral amines in a single pot.[23][24]

-

Amine Dehydrogenases (AmDHs): AmDHs catalyze the direct reductive amination of ketones using ammonia as the nitrogen source and NAD(P)H as the hydride source.[22] Protein engineering has been used to adapt these enzymes to accept a broader range of ketone substrates beyond their natural α-keto acids.[22]

Visualizing the Catalytic Cycle

Caption: The ping-pong mechanism of a transaminase (TA).

Experimental Protocol: Transaminase-Catalyzed Synthesis of a Chiral Amine

-

Reaction Mixture Preparation: In a temperature-controlled vessel, a buffer solution (e.g., potassium phosphate buffer, pH 7.5) is prepared.

-

Reagent Addition: The prochiral ketone substrate (e.g., 50 mM), the amino donor (e.g., isopropylamine, 1.0 M), and the cofactor pyridoxal 5'-phosphate (PLP) (1 mM) are added and dissolved.

-

Enzyme Addition: The reaction is initiated by adding the transaminase enzyme (as a lyophilizate or cell-free extract).

-

Reaction Conditions: The mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation for a specified period (e.g., 24 hours). The pH may need to be controlled throughout the reaction, as the removal of the ketone byproduct (acetone) can be advantageous.

-

Work-up: The reaction is quenched, and the enzyme is removed (e.g., by centrifugation). The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification and Analysis: The combined organic layers are dried and concentrated. The product is purified if necessary. Conversion and enantiomeric excess are determined using GC or HPLC analysis.

Organocatalysis: The Metal-Free Alternative

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering a valuable alternative to metal-based and biological systems. Chiral phosphoric acids (CPAs), derived from BINOL, are particularly prominent in this field.[25]

Causality Behind CPA Catalysis

CPAs are chiral Brønsted acids that can activate substrates through a combination of hydrogen bonding and ion-pairing.[26][27] In the context of amine synthesis, a CPA can protonate the nitrogen atom of an imine, forming a chiral ion pair with its conjugate base.[26][28] This activation renders the imine carbon more electrophilic and simultaneously creates a well-defined chiral environment that directs the approach of a nucleophile or hydride source to one specific face, ensuring high enantioselectivity.[25]

This mode of activation is central to several key transformations:

-

Reductive Amination: CPAs catalyze the reduction of imines using Hantzsch esters as a mild, organic hydride source.[29]

-

Additions to Imines: They facilitate the enantioselective addition of various nucleophiles to imines.[26][27]

-

Hydroaminations and Cyclizations: CPAs can catalyze intramolecular hydroamination reactions and other cascade reactions to build complex chiral amine-containing structures.[26][28]

Visualizing the Activation Mechanism

Caption: Activation of an imine by a chiral phosphoric acid (CPA).

Conclusion and Future Outlook

The enantioselective synthesis of chiral primary amines has advanced remarkably, driven by innovations across transition-metal catalysis, biocatalysis, and organocatalysis. Each methodology offers a unique set of advantages, allowing researchers to select the optimal approach based on substrate scope, desired scale, and sustainability goals.

The future of this field points towards several exciting directions. The development of catalysts based on earth-abundant metals like iron will continue to be a priority, addressing cost and environmental concerns.[11] The convergence of different catalytic fields, as exemplified by photoenzymatic and chemoenzymatic cascade reactions, promises to unlock new levels of efficiency by constructing complex molecules in one-pot operations.[16][23][24] Ultimately, these advancements will continue to empower chemists to synthesize the next generation of pharmaceuticals and functional materials with greater precision and sustainability.

References

-

Gómez-Bengoa, E., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]

-

Zhang, Y., et al. (2014). Catalytic Enantioselective Amination of Alcohols by the Use of Borrowing Hydrogen Methodology: Cooperative Catalysis by Iridium and a Chiral Phosphoric Acid. Angewandte Chemie International Edition. Available at: [Link]

-

Neupane, B. P., & Friestad, G. K. (2022). New Developments in Chiral Phosphoric Acid Catalysis for Amine Synthesis. Current Organic Chemistry. Available at: [Link]

-

ChemistryViews. (2020). Enzyme-Catalyzed Synthesis of Chiral Primary Amines. Available at: [Link]

-

Zhao Group @ UIUC. (2024). Photoenzymatic Asymmetric Hydroamination for Chiral Alkyl Amine Synthesis. Available at: [Link]

-

ACS Publications. (2025). Iron-Catalyzed Enantioconvergent Amination of Alcohols. Journal of the American Chemical Society. Available at: [Link]

-

Elsevier. (2021). Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters. Tetrahedron Letters. Available at: [Link]

-

OSTI.gov. (n.d.). Innovative Photoenzymatic Asymmetric Hydroamination for Chiral Alkyl Amine Synthesis. Available at: [Link]

-

ACS Publications. (2024). Photoenzymatic Asymmetric Hydroamination for Chiral Alkyl Amine Synthesis. Journal of the American Chemical Society. Available at: [Link]

-

Deng, L., et al. (2021). Recent advances in the asymmetric reduction of imines by recycled catalyst systems. Organic Chemistry Frontiers. Available at: [Link]

-

ResearchGate. (2021). Recent advances in the asymmetric reduction of imines by recycled catalyst systems. Available at: [Link]

-

ACS Publications. (2025). Organocatalytic Asymmetric Synthesis of o-Carboranyl Amines. Available at: [Link]

-

PubMed. (2021). Nitrene transfer catalysts for enantioselective C-N bond formation. Available at: [Link]

-

Bentham Science. (2022). New Developments in Chiral Phosphoric Acid Catalysis for Amine Synthesis. Available at: [Link]

-

ResearchGate. (n.d.). Nitrene transfer catalysts for enantioselective C–N bond formation. Available at: [Link]

-

RSC Publishing. (n.d.). Recent advances on transition-metal-catalysed asymmetric reductive amination. Available at: [Link]

-

RSC Publishing. (2021). Recent advances in the asymmetric reduction of imines by recycled catalyst systems. Available at: [Link]

-

PubMed Central (PMC). (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Available at: [Link]

-

RSC Publishing. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Available at: [Link]

-

ACS Publications. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. Available at: [Link]

-

ACS Publications. (2021). Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination. ACS Catalysis. Available at: [Link]

- Cheon Research Lab. (n.d.). Chiral Phosphoric Acid Catalysis.

-

MDPI. (2026). Recent Advances in Organocatalytic Kinetic Resolution for the Synthesis of Axially Chiral Compounds. Available at: [Link]

-

RSC Publishing. (n.d.). Asymmetric hydroamination catalyzed by a new chiral zirconium system: reaction scope and mechanism. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. Available at: [Link]

-

ACS Publications. (2018). Oxidoreductase-Catalyzed Synthesis of Chiral Amines. ACS Catalysis. Available at: [Link]

-

Oxford Academic. (2022). Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. National Science Review. Available at: [Link]

-

CCS Chemistry. (2020). Copper-Catalyzed Asymmetric Hydroamination: A Unified Strategy for the Synthesis of Chiral β-Amino Acid and Its Derivatives. Available at: [Link]

-

PubMed. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Available at: [Link]

-

SciSpace. (n.d.). Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. Available at: [Link]

-

University of Groningen. (n.d.). Synthesis of Enantioenriched Amines by Iron‐Catalysed Amination of Alcohols Employing at Least One Achiral Substrate. Available at: [Link]

-

RSC Publishing. (2021). Recent advances on transition-metal-catalysed asymmetric reductive amination. Available at: [Link]

-

R Discovery. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Available at: [Link]

-

ACS Publications. (2023). Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. The Journal of Organic Chemistry. Available at: [Link]

-

PubMed Central (PMC). (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Available at: [Link]

-

MDPI. (2026). Protein Engineering and Immobilization of Imine Reductases for Pharmaceutical Synthesis: Recent Advances and Applications. Available at: [Link]

-

ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]

-

CCS Chemistry. (n.d.). Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. Available at: [Link]

-

Organic Chemistry Portal. (2007). Enantioselective Construction of Alcohols and Amines. Available at: [Link]

-

Chemistry LibreTexts. (2021). 6.3: Reactions of Imines (C=N). Available at: [Link]

-

RSC Publishing. (2024). Transition-metal-catalyzed enantioselective C–N cross-coupling. Chemical Society Reviews. Available at: [Link]

-

ResearchGate. (n.d.). Chiral Amine Synthesis. Methods, Developments and Applications. Available at: [Link]

-

ACS Publications. (2020). Recent Developments in Enantioselective Transition Metal Catalysis Featuring Attractive Noncovalent Interactions between Ligand and Substrate. Available at: [Link]

-

The Royal Society of Chemistry. (2015). Transition-metal-catalysed C-N bond activation. Available at: [Link]

-

Organic Chemistry Portal. (2005). Synthesis of primary amines. Available at: [Link]

-

KAUST Repository. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of. Available at: [Link]

-

Northeastern University Library. (n.d.). Chiral amine synthesis : methods, developments and applications. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Recent advances on transition-metal-catalysed asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chinesechemsoc.org [chinesechemsoc.org]

- 10. Recent advances on transition-metal-catalysed asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. research.rug.nl [research.rug.nl]

- 12. chinesechemsoc.org [chinesechemsoc.org]